molecular formula C12H19F2NO4 B3017566 (1R,5S)-rel-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid CAS No. 1261225-61-9

(1R,5S)-rel-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid

Cat. No.: B3017566
CAS No.: 1261225-61-9
M. Wt: 279.284
InChI Key: CDVFIGFKFSWZQV-SFYZADRCSA-N
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Description

(1R,5S)-rel-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and two fluorine atoms at the 3-positions of the cyclohexane ring. Its molecular formula is inferred as C₁₃H₂₀F₂N₂O₄, with a molecular weight of 306.31 g/mol.

Properties

IUPAC Name

(1R,5S)-3,3-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8-4-7(9(16)17)5-12(13,14)6-8/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVFIGFKFSWZQV-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,5S)-rel-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid, with the CAS number 1261225-61-9, is a chiral cyclohexanecarboxylic acid derivative notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms. This compound has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry.

  • Molecular Formula : C₁₂H₁₉F₂NO₄
  • Molecular Weight : 279.284 g/mol
  • Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound is primarily explored in the context of its use as a building block in the synthesis of biologically active molecules and polymers. Its unique structure allows for significant versatility in synthetic applications.

1. Synthesis and Applications

The compound has been utilized in several key areas:

  • Peptidomimetics : It serves as a crucial building block for synthesizing peptidomimetics, which mimic the structure and function of peptides but are more stable and less susceptible to enzymatic degradation. A notable study demonstrated an efficient synthesis route for branched tetrahydrofurane δ-sugar amino acids using this compound .
  • Polymer Synthesis : Researchers have employed this compound in developing amino acid-derived polymers that exhibit one-handed helical structures. These polymers demonstrate stability against various external factors, which is crucial for applications in materials science .
  • Catalysis : The compound has been explored for its catalytic properties, particularly in the N-tert-butoxycarbonylation of amines. This process is essential for protecting amine groups during synthetic transformations .

Case Studies

Study ReferenceFocusFindings
Badland et al., 2010Synthesis TechniquesImproved synthesis methods from 3-aminobenzoic acid were developed, demonstrating high selectivity for the desired compound.
Cetina et al., 2003Structural AnalysisX-ray analysis revealed significant influence of hydrogen bonding on the molecular conformation of derivatives related to this compound.
Qu et al., 2009Polymer ApplicationsDemonstrated stability of amino acid-derived polymers created from this compound under various conditions.
Defant et al., 2011PeptidomimeticsDeveloped a new branched tetrahydrofurane δ-sugar amino acid using this compound as a chiral building block.

Biological Activity Insights

While specific biological activities (e.g., antimicrobial or anticancer properties) have not been extensively documented for this compound itself, its derivatives and related compounds have shown promise in various bioactive applications. The structural characteristics imparted by the fluorine atoms and Boc protection enhance the potential interactions with biological targets.

Potential Mechanisms

The presence of fluorine atoms can influence lipophilicity and metabolic stability, potentially enhancing the bioavailability of derivatives synthesized from this compound. Additionally, the Boc group plays a critical role in protecting amine functionalities during chemical reactions, which can be pivotal in drug design and development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Substituents/Ring System Key Features Reference
Target Compound: (1R,5S)-rel-5-(Boc-amino)-3,3-difluorocyclohexanecarboxylic acid C₁₃H₂₀F₂N₂O₄ Cyclohexane, Boc-amino, 3,3-difluoro Enhanced lipophilicity due to fluorine; Boc protection aids synthetic stability. N/A
(1R,5S)-3-(Boc)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid C₁₂H₁₆F₃NO₄ Azabicyclo[3.1.0], Boc, trifluoromethyl Bicyclic structure increases rigidity; CF₃ enhances electronegativity.
(1S,2S,5R)-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₁H₁₇NO₄ Azabicyclo[3.1.0], Boc Compact bicyclic system; lacks fluorine, reducing lipophilicity.
(3R,5S)-5-(Benzyloxycarbonyl-amino)-1-Boc-piperidine-3-carboxylic acid C₁₉H₂₆N₂O₆ Piperidine, Boc, benzyloxycarbonyl Saturated N-heterocycle; dual protection (Boc and Cbz) for amines.
(1R,3R,5S)-rel-3-Hydroxy-5-(benzyloxycarbonyl-amino)-cyclohexanecarboxylic acid C₁₆H₂₁NO₅ Cyclohexane, hydroxyl, Cbz-amino Hydroxyl group introduces polarity; Cbz protection less stable than Boc.

Substituent Effects

  • Fluorine vs. Trifluoromethyl : The target compound’s 3,3-difluoro substitution offers moderate electronegativity and lipophilicity, whereas trifluoromethyl groups (e.g., in ) provide stronger electron-withdrawing effects and higher metabolic resistance.
  • Boc Protection: Compared to benzyloxycarbonyl (Cbz) in , Boc is more resistant to hydrogenolysis but susceptible to acidic conditions, enabling selective deprotection .
  • Ring Systems: Monocyclic cyclohexane (target) vs. bicyclic azabicyclo[3.1.0] () structures impact conformational flexibility.

Physicochemical Properties

  • Lipophilicity: The target’s difluoro substitution increases logP compared to non-fluorinated analogs (e.g., ), enhancing membrane permeability.
  • Acidity : The carboxylic acid group (pKa ~2-3) is common across analogs, but electronegative substituents (e.g., CF₃ in ) may slightly lower the pKa.
  • Solubility : Hydroxyl-containing analogs () exhibit higher aqueous solubility, whereas fluorine or trifluoromethyl groups reduce it .

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